Piperidine Substitution Position: 3-Substituted vs. 4-Substituted Isomer Identity Confirmation
The target compound is regioselectively substituted at the piperidine 3-position, a feature directly verifiable by its unique InChI Key ZUCIDOMKSRYUPN-UHFFFAOYSA-N, which differs from the 4-substituted isomer's InChI Key UPIJJFOKDROLRP-UHFFFAOYSA-N [1][2]. In kinase inhibitor patents where imidazol-piperidinyl derivatives are claimed, the position of the piperidine attachment point is a defined structural variable influencing target binding; 3-substituted variants present the imidazole moiety in a distinct geometric orientation relative to the N-Boc group, altering the exit vector angle for subsequent derivatization [3].
| Evidence Dimension | Regiochemical identity (InChI Key and substitution pattern) |
|---|---|
| Target Compound Data | InChI Key: ZUCIDOMKSRYUPN-UHFFFAOYSA-N; substitution at piperidine 3-position [1] |
| Comparator Or Baseline | tert-butyl 4-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]piperidine-1-carboxylate (CAS 2148502-69-4); InChI Key: UPIJJFOKDROLRP-UHFFFAOYSA-N; substitution at piperidine 4-position [2] |
| Quantified Difference | Structurally distinct connectivity (3- vs. 4-substitution); non-identical InChI Keys confirm non-interchangeability; exact mass identical at 295.18959167 g/mol for both isomers, rendering mass spectrometry-based QC insufficient to distinguish them without chromatographic separation [1][2] |
| Conditions | InChI Key assignment per IUPAC International Chemical Identifier standard; identity verification via NMR (1H, 13C) or HPLC co-injection with authentic standard |
Why This Matters
Procurement of the incorrect positional isomer introduces a structurally distinct chemical entity that will not recapitulate the structure-activity relationships (SAR) established for the 3-substituted series, potentially invalidating entire synthetic campaigns or biological screening results.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91659887, tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/91659887. View Source
- [2] Kuujia.com. CAS No 2148502-69-4: tert-butyl 4-hydroxy(1-methyl-1H-imidazol-2-yl)methylpiperidine-1-carboxylate. https://www.kuujia.com/cas-2148502-69-4.html. View Source
- [3] Lan R, Huck BR, Chen X, Xiao Y. Novel Imidazol-piperidinyl Derivatives as Modulators of Kinase Activity. US Patent Application US20150274750A1, filed November 15, 2013, and published October 1, 2015. View Source
